

# The Pharmacological Profile of (Rac)-Baxdrostat: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | (Rac)-Baxdrostat |           |
| Cat. No.:            | B12378301        | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

(Rac)-Baxdrostat is a potent and highly selective, orally active inhibitor of aldosterone synthase (CYP11B2), a critical enzyme in the renin-angiotensin-aldosterone system (RAAS). By specifically targeting the final step in aldosterone synthesis, Baxdrostat offers a novel therapeutic approach for managing conditions associated with aldosterone excess, most notably treatment-resistant and uncontrolled hypertension. Its high selectivity for CYP11B2 over the closely related 11β-hydroxylase (CYP11B1) minimizes the risk of off-target effects on cortisol production, a significant limitation of earlier-generation aldosterone synthase inhibitors. This technical guide provides a comprehensive overview of the pharmacological profiling of (Rac)-Baxdrostat, summarizing key preclinical and clinical data, detailing experimental methodologies, and visualizing relevant pathways and workflows.

### Introduction

Hypertension is a leading preventable cause of cardiovascular disease, stroke, and kidney failure worldwide. A significant subset of hypertensive patients remains uncontrolled despite treatment with multiple antihypertensive agents, a condition known as resistant hypertension. Elevated aldosterone levels are increasingly recognized as a key contributor to the pathophysiology of resistant hypertension, driving sodium and water retention, endothelial dysfunction, and fibrosis.[1][2] Baxdrostat emerges as a promising therapeutic agent by directly inhibiting aldosterone production at its source.[3][4] This document serves as a technical



resource for researchers and drug development professionals, consolidating the current knowledge on the pharmacological properties of **(Rac)-Baxdrostat**.

### **Mechanism of Action**

Baxdrostat is a competitive inhibitor of aldosterone synthase (CYP11B2), the enzyme responsible for the conversion of 11-deoxycorticosterone to aldosterone in the adrenal cortex. [3][5] This inhibition leads to a dose-dependent reduction in plasma and urine aldosterone concentrations.[6] Due to its high selectivity, Baxdrostat does not significantly affect the activity of 11β-hydroxylase (CYP11B1), the enzyme responsible for the final step in cortisol synthesis. [1][7] This selective mode of action is crucial for avoiding the adrenal insufficiency and other steroidogenic adverse effects associated with non-selective inhibitors.

Signaling Pathway of the Renin-Angiotensin-Aldosterone System and Baxdrostat's Point of Intervention





Click to download full resolution via product page

Caption: Baxdrostat inhibits CYP11B2, blocking aldosterone synthesis.

# **Selectivity Profile**

The selectivity of Baxdrostat for CYP11B2 over CYP11B1 is a key feature that distinguishes it from earlier aldosterone synthase inhibitors. Preclinical and early clinical studies have demonstrated a high selectivity ratio, which translates to a minimal effect on cortisol production.



| Target Enzyme                        | Inhibition<br>Parameter | Value    | Selectivity<br>Ratio<br>(CYP11B1/CYP<br>11B2) | Reference |
|--------------------------------------|-------------------------|----------|-----------------------------------------------|-----------|
| Aldosterone<br>Synthase<br>(CYP11B2) | Ki                      | 13 nM    | -                                             | [5]       |
| 11β-hydroxylase<br>(CYP11B1)         | Ki                      | >1300 nM | >100-fold                                     | [5][8]    |

Note: While a comprehensive screen against a wider panel of CYP enzymes and other potential off-targets is not publicly available in full detail, the existing data strongly support the high selectivity of Baxdrostat for CYP11B2. In a Phase 1 study, increases in the precursor levels of 11-deoxycorticosterone and 11-deoxycortisol, which would indicate off-target CYP11B1 inhibition, were only observed at a high dose of ≥90 mg.[9]

### **Pharmacokinetics**

The pharmacokinetic profile of Baxdrostat supports once-daily oral administration.

| Parameter                                   | Value                                                      | Population                                      | Reference |
|---------------------------------------------|------------------------------------------------------------|-------------------------------------------------|-----------|
| Time to Peak Plasma<br>Concentration (Tmax) | 2 - 4 hours                                                | Healthy Volunteers                              | [6]       |
| Mean Half-life (t1/2)                       | 26 - 31 hours                                              | Healthy Volunteers                              | [6]       |
| Dose Proportionality                        | Plasma levels increase proportionally with ascending doses | Healthy Volunteers                              | [6]       |
| Effect of Renal<br>Impairment               | No significant impact on systemic exposure or clearance    | Patients with varying degrees of renal function | [7]       |



# **Pharmacodynamics**

Baxdrostat demonstrates a clear dose-dependent effect on the RAAS, consistent with its mechanism of action.

| Parameter             | Effect                                              | Dose           | Population            | Reference |
|-----------------------|-----------------------------------------------------|----------------|-----------------------|-----------|
| Plasma<br>Aldosterone | Dose-dependent reduction (approx. 51-73% on day 10) | ≥1.5 mg        | Healthy<br>Volunteers | [6]       |
| Plasma Cortisol       | No meaningful impact                                | Multiple doses | Healthy<br>Volunteers | [6]       |
| Plasma Sodium         | Mild dose-<br>dependent<br>decreases                | Multiple doses | Healthy<br>Volunteers | [6]       |
| Plasma<br>Potassium   | Mild dose-<br>dependent<br>increases                | Multiple doses | Healthy<br>Volunteers | [6]       |

# **Clinical Efficacy**

Multiple clinical trials have demonstrated the efficacy of Baxdrostat in lowering blood pressure in patients with resistant and uncontrolled hypertension.

# Phase 2 BrigHTN Trial (NCT04519658)



| Parameter                                            | Placebo | 0.5 mg<br>Baxdrostat | 1 mg<br>Baxdrostat | 2 mg<br>Baxdrostat                  | Reference |
|------------------------------------------------------|---------|----------------------|--------------------|-------------------------------------|-----------|
| Change in<br>Systolic<br>Blood<br>Pressure<br>(mmHg) | -9.4    | -12.1                | -17.5              | -20.3                               | [1]       |
| Placebo-<br>Adjusted<br>Change in<br>SBP (mmHg)      | -       | -2.7                 | -8.1<br>(p=0.003)  | -11.0<br>(p<0.001)                  | [1]       |
| Change in Diastolic Blood Pressure (mmHg)            | -       | -                    | -                  | -5.2<br>(secondary<br>endpoint met) | [3]       |

# Phase 3 BaxHTN Trial (NCT06034743)



| Parameter                                                    | Placebo | 1 mg<br>Baxdrostat | 2 mg<br>Baxdrostat | Reference |
|--------------------------------------------------------------|---------|--------------------|--------------------|-----------|
| Absolute Reduction in Seated SBP (mmHg)                      | -5.8    | -14.5              | -15.7              | [2]       |
| Placebo-<br>Adjusted<br>Reduction in<br>Seated SBP<br>(mmHg) | -       | -8.7 (p<0.001)     | -9.8 (p<0.001)     | [2]       |
| 24-hour Ambulatory SBP Reduction (mmHg) (2mg dose)           | -       | -                  | -16.9              | [2]       |
| Nighttime Ambulatory SBP Reduction (mmHg) (pooled doses)     | -       | -                  | -11.7              | [2]       |

Phase 3 Bax24 Trial (NCT06168409)

| Parameter                                                            | Placebo | 2 mg Baxdrostat  | Reference |
|----------------------------------------------------------------------|---------|------------------|-----------|
| Placebo-Adjusted<br>Reduction in 24-hour<br>Ambulatory SBP<br>(mmHg) | -       | -14.0 (p<0.0001) | [8]       |
| Patients Achieving 24-<br>hour SBP <130 mmHg<br>(%)                  | 17%     | 71%              | [8]       |



## **Experimental Protocols**

Detailed experimental protocols are critical for the interpretation and replication of scientific findings. The following sections outline the methodologies employed in key studies of Baxdrostat.

## In Vitro Enzyme Inhibition Assay (General Protocol)

While a specific, detailed public protocol for Baxdrostat's enzyme inhibition assay is not available, a general methodology can be inferred from standard practices in the field.



Click to download full resolution via product page

Caption: Workflow for in vitro enzyme inhibition assay.

#### Methodology:

- Enzyme Source: Recombinant human CYP11B2 and CYP11B1 expressed in a suitable cell line.
- Substrate: A known substrate for the enzyme, such as 11-deoxycorticosterone.



- Inhibitor: (Rac)-Baxdrostat at a range of concentrations.
- Procedure: The enzyme, substrate, and inhibitor are incubated together under optimized conditions (e.g., temperature, pH, co-factors).
- Detection: The formation of the product (e.g., aldosterone for CYP11B2, corticosterone for CYP11B1) is quantified using a sensitive analytical method such as LC-MS/MS.
- Analysis: The rate of product formation at each inhibitor concentration is used to calculate the IC50 and subsequently the Ki value.

### Phase 2 BrigHTN Trial (NCT04519658) Protocol

Objective: To evaluate the efficacy and safety of different doses of Baxdrostat in patients with treatment-resistant hypertension.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group, dose-ranging trial.[6]

#### Patient Population:

- Inclusion Criteria: Adults (≥18 years) with a mean seated blood pressure of ≥130/80 mmHg despite stable treatment with at least three antihypertensive agents, including a diuretic.[6]
- Exclusion Criteria: Mean seated systolic blood pressure ≥180 mmHg or diastolic blood pressure ≥110 mmHg, estimated glomerular filtration rate (eGFR) <45 mL/min/1.73 m², and uncontrolled diabetes.[6]

#### Treatment:

 Patients were randomized to receive once-daily oral Baxdrostat (0.5 mg, 1 mg, or 2 mg) or placebo for 12 weeks.[10]

#### **Endpoints:**

Primary Endpoint: Change in seated systolic blood pressure from baseline to week 12.[10]



 Secondary and Exploratory Endpoints: Changes in diastolic blood pressure, plasma aldosterone and cortisol levels, and plasma renin activity.[11]



Click to download full resolution via product page

Caption: BrigHTN Phase 2 clinical trial workflow.

## Phase 3 BaxHTN Trial (NCT06034743) Protocol

Objective: To confirm the efficacy and safety of Baxdrostat in a larger population of patients with uncontrolled or resistant hypertension.

Study Design: A Phase 3, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[9]

Patient Population:



Inclusion Criteria: Adults (≥18 years) with a mean seated SBP of ≥140 mmHg to <170 mmHg
despite stable treatment with two or more (for uncontrolled) or three or more (for resistant)
antihypertensive agents, including a diuretic.[9]</li>

#### Treatment:

• Following a placebo run-in period, patients were randomized (1:1:1) to receive once-daily oral Baxdrostat (1 mg or 2 mg) or placebo for 12 weeks. The trial also included longer-term open-label and randomized withdrawal periods.[9]

#### **Endpoints:**

- Primary Endpoint: Change from baseline in mean seated systolic blood pressure at Week
   12.[9]
- Secondary Endpoints: Included assessments of long-term efficacy and safety.[9]

## Phase 3 Bax24 Trial (NCT06168409) Protocol

Objective: To evaluate the effect of Baxdrostat on 24-hour ambulatory blood pressure in patients with resistant hypertension.

Study Design: A Phase 3, randomized, double-blind, placebo-controlled, parallel-group study.

#### Patient Population:

 Inclusion Criteria: Adults (≥18 years) with resistant hypertension, defined as a seated SBP between 140 and 169 mmHg despite treatment with at least three antihypertensive medications.

#### Treatment:

 Patients were randomized to receive once-daily oral Baxdrostat 2 mg or placebo for a 12week double-blind treatment period.

#### **Endpoints:**



 Primary Endpoint: Change from baseline in ambulatory 24-hour average systolic blood pressure at Week 12.[8]

### Conclusion

(Rac)-Baxdrostat is a highly selective and potent aldosterone synthase inhibitor with a favorable pharmacokinetic and pharmacodynamic profile. Extensive clinical trials have demonstrated its ability to significantly reduce blood pressure in patients with difficult-to-treat hypertension. Its targeted mechanism of action, which spares cortisol synthesis, represents a significant advancement in the management of aldosterone-mediated cardiovascular diseases. Further research and long-term outcome studies will continue to delineate the full therapeutic potential of this promising new agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baxdrostat demonstrated statistically significant and clinically meaningful reduction in systolic blood pressure in patients with hard-to-control hypertension in the BaxHTN Phase III trial [astrazeneca.com]
- 3. researchgate.net [researchgate.net]
- 4. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluating phase II results of Baxdrostat, an aldosterone synthase inhibitor for hypertension PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. baxdrostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Baxdrostat met the primary and all secondary endpoints in BaxHTN Phase III trial in patients with uncontrolled or treatment resistant hypertension [astrazeneca.com]



- 8. Baxdrostat: A Next-Generation Aldosterone Synthase Inhibitor Offering New Hope in Resistant Hypertension [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Baxdrostat PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | The selective aldosterone synthase inhibitor Baxdrostat significantly lowers blood pressure in patients with resistant hypertension [frontiersin.org]
- To cite this document: BenchChem. [The Pharmacological Profile of (Rac)-Baxdrostat: An In-Depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12378301#pharmacological-profiling-of-rac-baxdrostat]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com